![molecular formula C17H24N2O B2759220 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole CAS No. 2411196-36-4](/img/structure/B2759220.png)
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, also known as Crenolanib, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML) and other hematologic malignancies.
Mecanismo De Acción
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole works by specifically targeting and inhibiting FLT3, a receptor tyrosine kinase that is commonly mutated in AML and other hematologic malignancies. FLT3 mutations result in constitutive activation of the receptor, leading to uncontrolled cell growth and proliferation. By inhibiting FLT3, 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is able to induce apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the expression of various oncogenes and cytokines. It also modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its high selectivity for FLT3, which makes it a potent and specific inhibitor of this target. It also has good pharmacokinetic properties, with a half-life of approximately 12 hours. However, one limitation of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is its relatively low solubility, which can make it difficult to formulate for use in in vivo experiments.
Direcciones Futuras
There are several future directions for research on 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole. One area of interest is the development of combination therapies that use 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in combination with other agents to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the use of 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole in other types of cancer, including solid tumors, where it has shown promising results in preclinical studies.
Métodos De Síntesis
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the condensation of 2-methyl-2-propanol and 2,3-dimethylindole to form the key intermediate, which is then reacted with aziridine and methanesulfonic acid to yield 1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. It has shown promising results in the treatment of AML, where it has been shown to induce complete remission in a significant number of patients. It has also been studied in the treatment of gastrointestinal stromal tumors (GISTs) and other solid tumors.
Propiedades
IUPAC Name |
1,3-dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12(2)8-19-10-14(19)11-20-15-5-6-16-13(3)9-18(4)17(16)7-15/h5-7,9,12,14H,8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRNUFGHUSZRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=C2)OCC3CN3CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

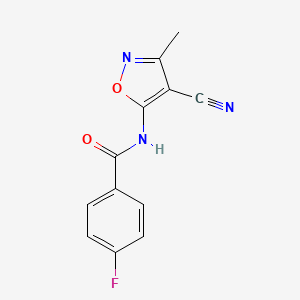
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B2759141.png)
![N-Benzyl-3-[(1-cyclobutylaziridin-2-yl)methoxy]benzamide](/img/structure/B2759142.png)
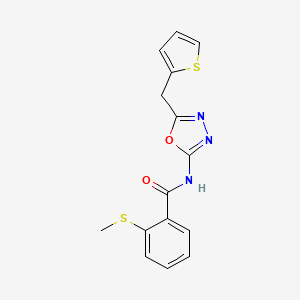
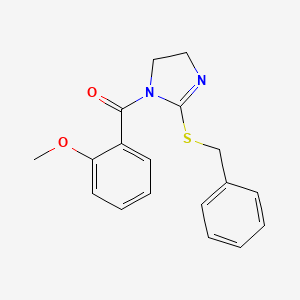
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2759149.png)
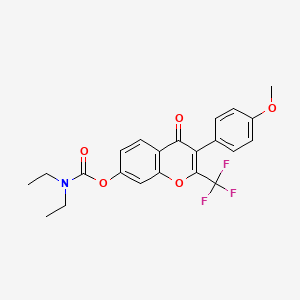
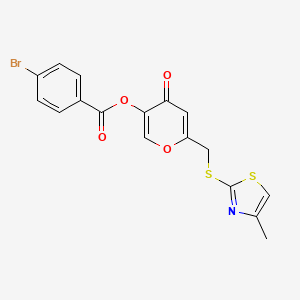
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2759153.png)
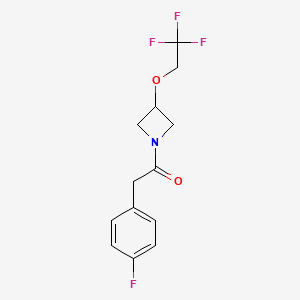
![2-(2,4-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethanone](/img/structure/B2759156.png)
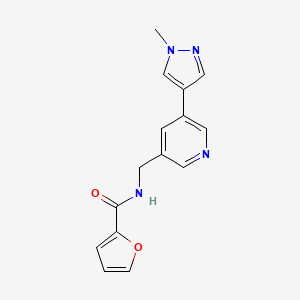
![2-[(2-Methylphenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2759158.png)
![2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2759160.png)